REACTION_CXSMILES
|
C1(C)C=CC=CC=1[C:7]1[CH:8]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]3C=CC=CC=3C)[CH:15]=2)[CH:10]=[CH:11][CH:12]=1.O(C1C=C(C=CC=1)C[Br:39])C1C=CC=CC=1.C1(C)C(C)=CC=CC=1.O.[N:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1>>[Br-:39].[O:13]([C:14]1[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH2:20][N+:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1 |f:5.6|
|
Name
|
brominated product
|
Quantity
|
52.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
m-tolylphenyl ether
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)C=1C=C(C=CC1)OC1=CC(=CC=C1)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CBr)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 70° to 75°C
|
Type
|
CUSTOM
|
Details
|
The lower aqueous layer which separated
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
washed with a small amount of xylene
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried under a reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].O(C1=CC=CC=C1)C=1C=C(C[N+]2=CC=CC=C2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |